1-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H21N5O2S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Triazole derivatives are synthesized through various methods, often involving regioselective metallation chemistry or reactions with amino-1H-1,2,3-triazole and pyridine derivatives. For instance, Jungheim et al. (2006) utilized regioselective pyridine metallation chemistry to produce triazole-based NK-1 antagonists, highlighting the compound's potential in pharmaceutical applications due to its antagonist activity [Jungheim et al., 2006]. Similarly, Otero et al. (2005) demonstrated the reaction of 1-(methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)but-3-yn-2-ones with amino-1H-1,2,4-triazole to synthesize iso-C-nucleoside analogues, showcasing the versatility of triazole compounds in creating nucleoside analogues [Otero et al., 2005].
Potential Biological Activities
Triazole derivatives have been explored for their biological activities, including antimicrobial and antifungal properties. Patel and Patel (2015) synthesized heterocyclic compounds featuring triazole and thiadiazole moieties, which exhibited promising antibacterial and antifungal activities [Patel & Patel, 2015]. These findings suggest that triazole derivatives could serve as potential candidates for developing new antimicrobial agents.
Antiviral Activity
Further extending the scope of biological activities, Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable activity against avian influenza virus [Hebishy et al., 2020]. This research underscores the potential of triazole derivatives in antiviral drug development.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-30-19-9-7-18(8-10-19)28-22(17-4-3-13-24-15-17)21(26-27-28)23(29)25-14-16-5-11-20(31-2)12-6-16/h3-13,15H,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYORBSIZAHHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.